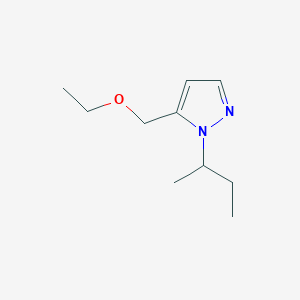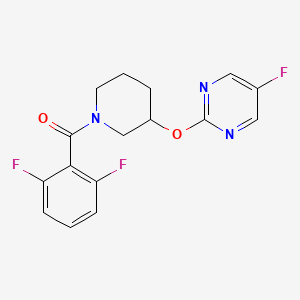
(2,6-Difluorophenyl)(3-((5-fluoropyrimidin-2-yl)oxy)piperidin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2,6-Difluorophenyl)(3-((5-fluoropyrimidin-2-yl)oxy)piperidin-1-yl)methanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. The compound is a piperidine derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been extensively studied.
作用機序
The mechanism of action of (2,6-Difluorophenyl)(3-((5-fluoropyrimidin-2-yl)oxy)piperidin-1-yl)methanone involves its ability to bind to specific targets and modulate their activity. The compound has been shown to inhibit various kinases and enzymes, including PI3K, mTOR, and CDKs, which are involved in the regulation of cell growth, proliferation, and survival. It has also been shown to modulate specific receptors, such as the dopamine receptor, which is involved in the regulation of mood and behavior. The exact mechanism of action of the compound may vary depending on the specific target and pathway involved.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (2,6-Difluorophenyl)(3-((5-fluoropyrimidin-2-yl)oxy)piperidin-1-yl)methanone have been extensively studied. The compound has been shown to have activity against various cancer cell lines, including breast, lung, and prostate cancer, and has been found to induce cell cycle arrest and apoptosis. It has also been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines and chemokines. In addition, the compound has been found to have potential applications in the treatment of neurological disorders, such as Parkinson's disease, by modulating dopamine receptor activity.
実験室実験の利点と制限
One of the main advantages of (2,6-Difluorophenyl)(3-((5-fluoropyrimidin-2-yl)oxy)piperidin-1-yl)methanone is its broad range of activity against various targets, making it a versatile compound for drug discovery and development. Its ability to modulate specific pathways and biological processes also makes it a promising candidate for the treatment of various diseases. However, the compound may have limitations in terms of its toxicity and pharmacokinetic properties, which may affect its efficacy and safety in vivo. Further studies are needed to determine the optimal dosage and administration route for the compound.
将来の方向性
There are several future directions for the study of (2,6-Difluorophenyl)(3-((5-fluoropyrimidin-2-yl)oxy)piperidin-1-yl)methanone. One area of research is the identification of new targets and pathways that the compound can modulate, which may lead to the discovery of new drugs for the treatment of various diseases. Another area of research is the optimization of the compound's pharmacokinetic properties, such as its solubility, stability, and bioavailability, which may improve its efficacy and safety in vivo. Additionally, the compound's potential applications in combination therapy and personalized medicine should be further explored to maximize its therapeutic potential.
合成法
The synthesis of (2,6-Difluorophenyl)(3-((5-fluoropyrimidin-2-yl)oxy)piperidin-1-yl)methanone has been achieved using various methods. One of the most commonly used methods involves the reaction of 2,6-difluorobenzaldehyde with 5-fluoropyrimidine-2-amine in the presence of a base, followed by the reaction of the resulting intermediate with piperidine and a suitable reagent to obtain the final product. Other methods involve the use of different starting materials and reagents, but the overall process involves a series of chemical reactions that result in the formation of the desired compound.
科学的研究の応用
(2,6-Difluorophenyl)(3-((5-fluoropyrimidin-2-yl)oxy)piperidin-1-yl)methanone has been extensively studied for its potential applications in drug discovery and development. The compound has been shown to have activity against various targets, including kinases, enzymes, and receptors, making it a promising candidate for the development of new drugs. Its ability to modulate specific pathways and biological processes has also been investigated, and it has been found to have potential applications in the treatment of various diseases, including cancer, inflammation, and neurological disorders.
特性
IUPAC Name |
(2,6-difluorophenyl)-[3-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F3N3O2/c17-10-7-20-16(21-8-10)24-11-3-2-6-22(9-11)15(23)14-12(18)4-1-5-13(14)19/h1,4-5,7-8,11H,2-3,6,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKPHVOZPZCZUDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=C(C=CC=C2F)F)OC3=NC=C(C=N3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,6-Difluorophenyl)(3-((5-fluoropyrimidin-2-yl)oxy)piperidin-1-yl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4-Methyl-2-((4-(methylthio)benzo[d]thiazol-2-yl)amino)thiazol-5-yl)ethanone](/img/structure/B2855728.png)
![N-(4-fluorobenzyl)-2-((7-methylpyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2855729.png)
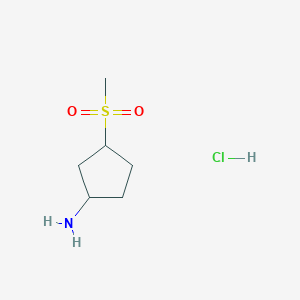
![(Z)-3-(2-fluorophenyl)-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)acrylamide](/img/structure/B2855734.png)
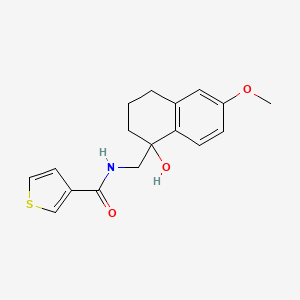
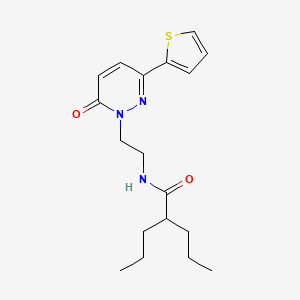
![5-Fluoro-4-methyl-6-[4-(2-propan-2-ylpyrimidin-4-yl)piperazin-1-yl]pyrimidine](/img/structure/B2855738.png)
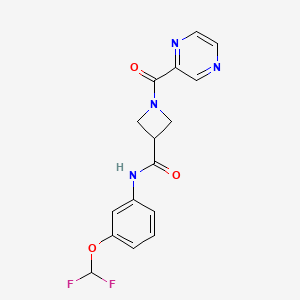
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)acrylamide](/img/structure/B2855742.png)
![3-Methyl-5-[4-(6-phenylpyridazin-3-yl)piperazin-1-yl]-1,2,4-thiadiazole](/img/structure/B2855743.png)
![2-[2-(Diphenylmethoxy)acetamido]-2-phenylacetamide](/img/structure/B2855747.png)
![N-[2-[(5-Cyclopropyl-2-methylpyrazol-3-yl)methoxy]ethyl]prop-2-enamide](/img/structure/B2855748.png)
